Comparative Inhibitory Potency (IC50) of Glucocerebrosidase-IN-1 vs. Standard GCase Inhibitors
Glucocerebrosidase-IN-1 demonstrates an IC50 of 29.3 µM against recombinant human GCase, establishing it as a moderately potent inhibitor. This places it in a distinct activity class compared to widely used GCase probes. For example, the irreversible inhibitor Conduritol B epoxide (CBE) has a reported IC50 of 9 µM . In contrast, the potent competitive inhibitor isofagomine (D-tartrate) has an IC50 of 0.06 µM . Therefore, Glucocerebrosidase-IN-1 is not interchangeable with CBE or isofagomine; it offers a specific, intermediate potency window suitable for applications where strong inhibition is detrimental to cellular viability or the chaperoning effect is desired [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 29.3 µM |
| Comparator Or Baseline | Conduritol B epoxide (CBE): 9 µM; Isofagomine (D-tartrate): 0.06 µM |
| Quantified Difference | 3.2-fold less potent than CBE; 488-fold less potent than isofagomine. |
| Conditions | Recombinant human GCase, in vitro enzymatic assay (standard conditions). |
Why This Matters
This specific potency window avoids the potential cytotoxicity of very strong inhibition while still providing robust enzyme engagement, making it a more physiologically relevant tool for long-term cell culture studies.
- [1] Giachetti, S., et al. Glucocerebrosidase (GCase) activity modulation by 2-alkyl trihydroxypiperidines: Inhibition and pharmacological chaperoning. (2020). View Source
